molecular formula C17H13ClN2O4 B2363876 N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide CAS No. 339105-85-0

N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide

Cat. No.: B2363876
CAS No.: 339105-85-0
M. Wt: 344.75
InChI Key: MRYDRCLQWLGBLS-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 4-chlorobenzyl group and a phthalimide moiety linked through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide typically involves the following steps:

    Formation of the Phthalimide Intermediate: The phthalimide moiety can be synthesized by the reaction of phthalic anhydride with ammonia or a primary amine.

    Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the phthalimide intermediate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the substituted phthalimide with chloroacetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or acetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may investigate its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propionamide: Similar structure with a propionamide instead of an acetamide linkage.

    N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]butyramide: Similar structure with a butyramide instead of an acetamide linkage.

Uniqueness

N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the 4-chlorobenzyl group and the acetamide linkage may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1,3-dioxoisoindol-2-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c18-12-7-5-11(6-8-12)9-19-15(21)10-24-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYDRCLQWLGBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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